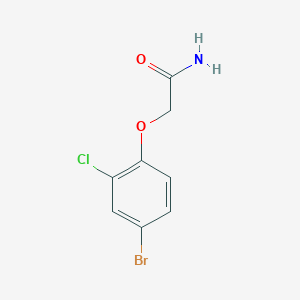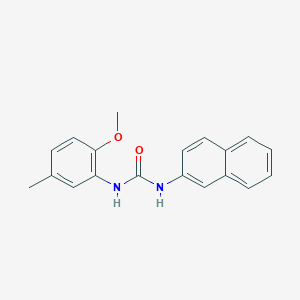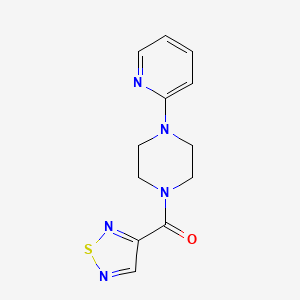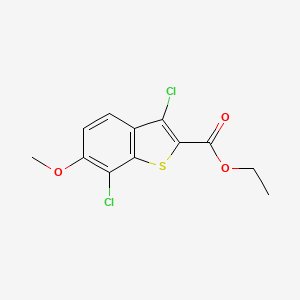![molecular formula C10H7F3N4O B5747571 N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5747571.png)
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TFMTCA and has been extensively studied for its unique properties and potential benefits.
Mécanisme D'action
The mechanism of action of TFMTCA is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. This inhibition can lead to a variety of effects, depending on the specific enzyme targeted.
Biochemical and Physiological Effects
TFMTCA has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In medicinal chemistry, TFMTCA has been shown to induce apoptosis in cancer cells and to protect neurons from oxidative stress. In biochemistry, TFMTCA has been shown to inhibit the activity of certain enzymes, which could have implications for drug development. In materials science, TFMTCA has been shown to have potential applications in the production of organic electronics.
Avantages Et Limitations Des Expériences En Laboratoire
TFMTCA has several advantages for use in lab experiments, including its high purity and stability. However, it also has some limitations, including its relatively high cost and limited availability.
Orientations Futures
There are several potential future directions for research on TFMTCA. In medicinal chemistry, further studies could focus on its potential use as an anticancer agent and as a treatment for neurodegenerative diseases. In biochemistry, further studies could focus on its ability to inhibit the activity of certain enzymes and its potential implications for drug development. In materials science, further studies could focus on its potential use in the production of organic electronics. Additionally, further research could be conducted to better understand the mechanism of action of TFMTCA and its potential applications in other fields.
Méthodes De Synthèse
The synthesis of TFMTCA involves the reaction of 2-(trifluoromethyl)aniline with ethyl 2-azidoacetate, followed by the cyclization of the resulting intermediate with triethyl orthoformate. The final product is obtained through the hydrolysis of the resulting compound with hydrochloric acid.
Applications De Recherche Scientifique
TFMTCA has been researched for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, TFMTCA has been studied for its potential use as an anticancer agent and as a treatment for neurodegenerative diseases. In biochemistry, TFMTCA has been researched for its ability to inhibit the activity of certain enzymes, which could have implications for drug development. In materials science, TFMTCA has been studied for its potential use in the production of organic electronics.
Propriétés
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O/c11-10(12,13)6-3-1-2-4-7(6)16-9(18)8-14-5-15-17-8/h1-5H,(H,16,18)(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMPYFQVPSEWKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822488 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[(4-tert-butylphenoxy)acetyl]-4-piperidinecarboxylate](/img/structure/B5747513.png)


![2-phenyl[1,3]thiazolo[3,2-a]quinolin-10-ium-1-olate](/img/structure/B5747532.png)
![7-(difluoromethyl)-N-(2-methoxybenzyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5747533.png)
![N-(tert-butyl)-N'-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5747540.png)


![N-(4-fluorophenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5747566.png)

![N-[3-(3,4-dimethylbenzoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5747597.png)